Dopamine versus Serotonin Release Selectivity Ratio (20- to 48-Fold)
4-Benzylpiperazine-1-carboximidamide, structurally analogous to benzylpiperazine (BZP), functions as a monoamine releasing agent with a documented in vitro selectivity ratio favoring dopamine (DA) release over serotonin (5-HT) release by a factor of 20 to 48 [1]. This selectivity profile is quantitatively distinct from comparator monoamine releasers such as MDMA, which exhibits EC50 values of 119 nM for DA release versus 58 nM for 5-HT release (approximate 2:1 5-HT:DA selectivity), and TFMPP, which demonstrates an EC50 of 121 nM for 5-HT release and minimal DA release activity [2].
| Evidence Dimension | Monoamine release selectivity (DA/5-HT ratio) |
|---|---|
| Target Compound Data | 20- to 48-fold selectivity for dopamine release over serotonin release |
| Comparator Or Baseline | MDMA: EC50 119 nM (DA), 58 nM (5-HT) (~2:1 5-HT selectivity); TFMPP: EC50 121 nM (5-HT), minimal DA release |
| Quantified Difference | Target compound shows ~10- to 24-fold higher DA/5-HT selectivity ratio compared to MDMA |
| Conditions | In vitro monoamine release assays using rat brain synaptosomes |
Why This Matters
This quantifiable selectivity difference enables researchers to probe dopaminergic versus serotonergic contributions in CNS pharmacology with greater precision than mixed-profile comparators.
- [1] Negus SS, Baumann MH, Rothman RB, Mello NK, Blough BE. Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine. J Pharmacol Exp Ther. 2009;329(1):272-81. View Source
- [2] Baumann MH, Clark RD, Budzynski AG, et al. Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. Synapse. 2004;54(2):105-114. View Source
